molecular formula C13H12N2OS B3284988 N-(2-methylsulfanylphenyl)pyridine-2-carboxamide CAS No. 794582-15-3

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide

Cat. No.: B3284988
CAS No.: 794582-15-3
M. Wt: 244.31 g/mol
InChI Key: UCNWRYKLGQCBPK-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a carboxamide group and a 2-methylsulfanylphenyl group. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanylphenyl)pyridine-2-carboxamide typically involves the reaction of 2-chloropyridine with 2-methylsulfanylphenylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Electrophiles like bromine, chlorinating agents, and solvents like acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-methylsulfanylphenyl)pyridine-2-carboxamide
  • 2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of a methylsulfanyl group at the 2-position of the phenyl ring and a carboxamide group attached to the pyridine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWRYKLGQCBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330138
Record name N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

794582-15-3
Record name N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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